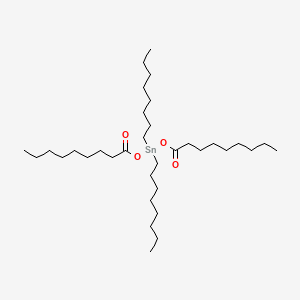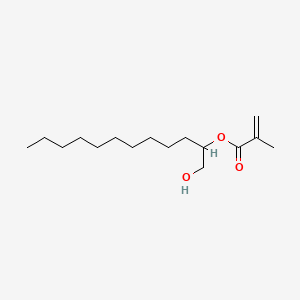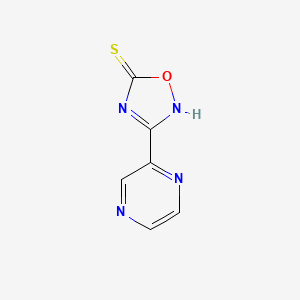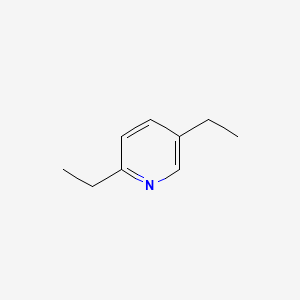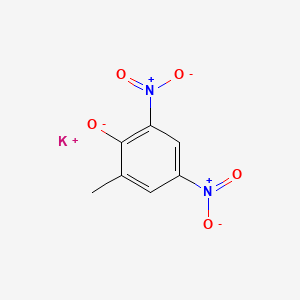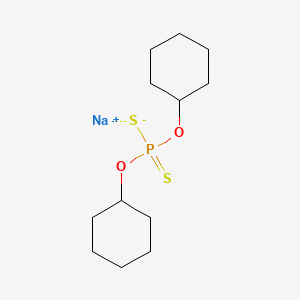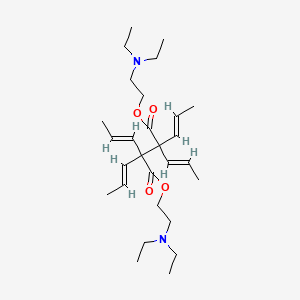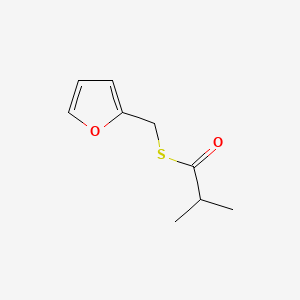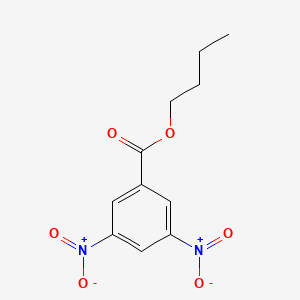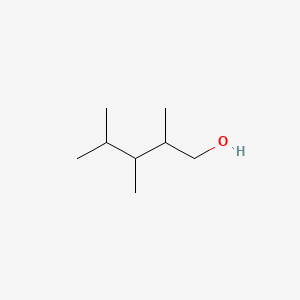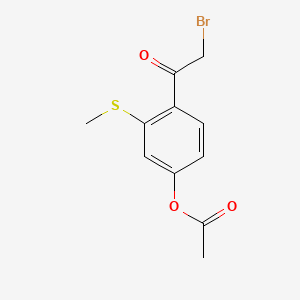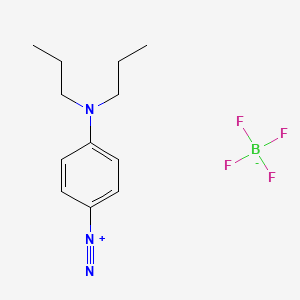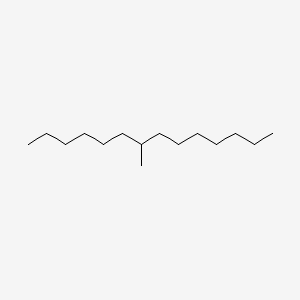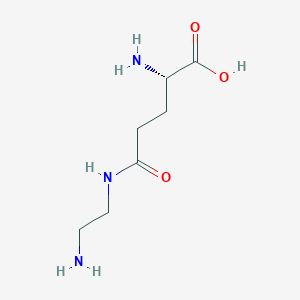
N-(2-Aminoethyl)-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-L-glutamine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group attached to the L-glutamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-glutamine typically involves the reaction of L-glutamine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: N-(2-Aminoethyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
N-(2-Aminoethyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of N-(2-Aminoethyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(2-Aminoethyl)-L-glutamine can be compared with other similar compounds such as:
N-(2-Aminoethyl)-glycine: This compound has a similar structure but lacks the glutamine backbone.
N-(2-Aminoethyl)-L-asparagine: Similar to this compound but with an asparagine backbone.
N-(2-Aminoethyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the aminoethyl group and the L-glutamine backbone. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
属性
CAS 编号 |
45102-55-4 |
|---|---|
分子式 |
C7H15N3O3 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(2-aminoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-3-4-10-6(11)2-1-5(9)7(12)13/h5H,1-4,8-9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI 键 |
VFJGSRBYEZCSMQ-YFKPBYRVSA-N |
手性 SMILES |
C(CC(=O)NCCN)[C@@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)NCCN)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


